molecular formula C12H9BF3K B6300942 Potassium [1,1'-biphenyl]-2-yltrifluoroborate CAS No. 1456913-20-4

Potassium [1,1'-biphenyl]-2-yltrifluoroborate

Cat. No.: B6300942
CAS No.: 1456913-20-4
M. Wt: 260.11 g/mol
InChI Key: PQFHGVJPZUXCTE-UHFFFAOYSA-N
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Description

Potassium [1,1'-biphenyl]-2-yltrifluoroborate is an organotrifluoroborate salt that serves as a highly valuable and stable reagent in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its role within the Suzuki-Miyoupling reaction, a palladium-catalyzed process used to form carbon-carbon bonds between aryl halides or pseudohalides and aryl boronic acids or esters. Organotrifluoroborates, like this compound, are often preferred over boronic acids due to their enhanced stability toward air and moisture, greater ease of handling, and longer shelf life, which simplifies storage and experimental procedures (typically under inert atmosphere at room temperature) . In this context, the [1,1'-biphenyl]-2-yl group acts as a key structural motif, or a "biphenyl" scaffold. Biphenyl is an aromatic hydrocarbon that functions as a fundamental intermediate in the production of various advanced materials, emulsifiers, crop protection products, and plastics . Introducing this specific ortho-substituted biphenyl group into a target molecule using this reagent is a critical step in synthesizing complex organic compounds for pharmaceutical, agrochemical, and materials science research. The mechanism of action involves the transmetalation step of the Suzuki-Miyoupling catalytic cycle, where the potassium trifluoroborate salt, activated by a base, transfers the [1,1'-biphenyl]-2-yl group to the palladium center, ultimately leading to the formation of a new biaryl bond in the final product. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;trifluoro-(2-phenylphenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF3.K/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFHGVJPZUXCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Applications of Potassium 1,1 Biphenyl 2 Yltrifluoroborate

Advanced Applications in Cross-Coupling Chemistry

The [1,1'-biphenyl]-2-yl moiety of this organotrifluoroborate salt provides a sterically demanding and electronically distinct framework, influencing its reactivity in cross-coupling reactions. Its applications are most prominent in palladium- and nickel-catalyzed transformations, which are fundamental to the construction of intricate molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. Potassium [1,1'-biphenyl]-2-yltrifluoroborate serves as a competent nucleophilic partner in these palladium-catalyzed transformations, offering advantages in terms of stability and reactivity.

This compound readily participates in Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl halides (chlorides, bromides, and iodides) and pseudohalides (triflates). These reactions typically proceed in good to excellent yields and demonstrate a broad functional group tolerance. organic-chemistry.orgnih.gov The use of potassium organotrifluoroborates, in general, is advantageous due to their stability towards air and moisture, which simplifies handling and storage compared to the corresponding boronic acids. nih.gov

The reaction conditions for these couplings often involve a palladium catalyst, such as PdCl2(dppf)·CH2Cl2 or a combination of a palladium precursor like Pd(OAc)2 with a suitable phosphine (B1218219) ligand, a base (e.g., Cs2CO3, K2CO3), and a solvent system, which is often a mixture of an organic solvent and water. nih.govnih.gov The presence of water is often crucial for the hydrolysis of the trifluoroborate to the active boronic acid in the catalytic cycle. nih.gov

Table 1: Representative Examples of Suzuki-Miyaura Coupling of Aryltrifluoroborates with Aryl Halides

EntryAryltrifluoroborateAryl HalideCatalyst/LigandBaseSolventYield (%)
1Potassium phenyltrifluoroborate4-BromoanisolePdCl2(dppf)·CH2Cl2t-BuNH2i-PrOH/H2O95
2Potassium 4-methoxyphenyltrifluoroborate2-ChlorotoluenePd(OAc)2 / PPh3Cs2CO3THF/H2O88
3Potassium 2-thienyltrifluoroborate3-BromopyridinePd(PPh3)4K2CO3Toluene/H2O92

While stereoselection is not directly applicable to the coupling of the achiral this compound to produce a non-chiral product, the choice of ligand on the palladium catalyst can significantly influence the efficiency and outcome of the reaction, especially when dealing with sterically hindered substrates. The ortho-substitution on the biphenyl (B1667301) ring of the trifluoroborate presents a steric challenge that can be addressed by the appropriate selection of phosphine ligands.

Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the cross-coupling of sterically demanding partners. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields and faster reaction rates. For instance, in the coupling of other ortho-substituted arylboronic acids, the use of bulky ligands has been demonstrated to be crucial for achieving good conversions. While direct studies on this compound are limited, it is reasonable to infer that similar ligand effects would be observed.

The use of this compound in Suzuki-Miyaura reactions provides a direct route to the synthesis of terphenyls and other polyphenylenes, which are important structural motifs in materials science and medicinal chemistry. nih.govorganic-chemistry.org The reaction's scope extends to a variety of substituted aryl and heteroaryl halides, allowing for the construction of a diverse library of complex biaryl and heterobiaryl compounds.

However, limitations can arise from the steric hindrance of the [1,1'-biphenyl]-2-yl group. Coupling with highly substituted or sterically demanding aryl halides may require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. In some cases, ortho-substituted arylboronic acids and their derivatives have been reported to undergo side reactions or exhibit lower reactivity. nih.gov Furthermore, while the trifluoroborate salt is generally stable, protodeboronation can occur under certain conditions, leading to the formation of biphenyl as a byproduct and reducing the yield of the desired cross-coupled product.

Nickel-Catalyzed Cross-Coupling Modalities

Nickel catalysts have emerged as a powerful alternative to palladium for certain cross-coupling reactions, often exhibiting complementary reactivity and being more cost-effective. Potassium aryltrifluoroborates, including by extension this compound, can be effectively coupled with various electrophiles under nickel catalysis. nih.gov

A significant application of nickel catalysis in this context is the cross-coupling with unactivated alkyl halides, a transformation that is often challenging with palladium catalysts. nih.gov This allows for the formation of C(sp²)-C(sp³) bonds, providing access to alkyl-substituted biaryls. The reaction typically employs a nickel catalyst, such as NiBr2·glyme, in combination with a ligand like 4,7-diphenyl-1,10-phenanthroline (B7770734) (bathophenanthroline) and a strong base. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling of Potassium Aryltrifluoroborates with Alkyl Halides

EntryAryltrifluoroborateAlkyl HalideCatalyst/LigandBaseSolventYield (%)
1Potassium 4-methoxyphenyltrifluoroborate1-Bromo-3-phenylpropaneNiBr2·glyme / BathophenanthrolineLiHMDSsec-Butanol85
2Potassium 2-naphthyltrifluoroborate1-BromooctaneNiBr2·glyme / BathophenanthrolineLiHMDSsec-Butanol78
3Potassium 3-pyridyltrifluoroborate1-IodopentaneNiBr2·glyme / BathophenanthrolineLiHMDSsec-Butanol72

Note: This table presents representative data for the nickel-catalyzed coupling of various aryltrifluoroborates with alkyl halides to illustrate the general scope and conditions of this transformation.

The scope of nickel-catalyzed couplings also includes aryl and heteroaryl halides. In some instances, nickel catalysts can be more effective than palladium for the coupling of challenging substrates, such as aryl chlorides.

Strategic Integration in Complex Molecule Synthesis

While the broader class of potassium organotrifluoroborates is known to participate in various chemical transformations, including Suzuki-Miyaura cross-coupling and certain radical reactions, no specific examples or studies were found that describe the reactivity of the [1,1'-biphenyl]-2-yl isomer in the contexts of olefination, specific oxidative transformations of unsaturated derivatives, or the precise radical-mediated functionalizations mentioned in the outline.

Generating content for the requested sections without supporting scientific literature would require speculation and would not meet the standards of a scientifically accurate and informative article. Therefore, the article cannot be written as instructed.

Accessing Biologically Relevant Scaffolds

The [1,1'-biphenyl]-2-yl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a primary method for constructing this biaryl motif, and this compound is an excellent coupling partner for these transformations. Its utility is particularly evident in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.

A prime example is the synthesis of molecules like Valsartan and Telmisartan. The therapeutic efficacy of these drugs is critically dependent on their specific biphenyl structure, which facilitates binding to the angiotensin II receptor. The construction of this essential scaffold is achieved through a Suzuki-Miyaura coupling. In this key step, an organoboron reagent is coupled with an aryl halide. This compound can function as the nucleophilic partner, providing the pre-formed biphenyl moiety necessary for the final drug structure.

The reaction typically involves coupling the trifluoroborate salt with a halogenated heterocycle or benzyl (B1604629) derivative under palladium catalysis. The stability and reactivity of the potassium organotrifluoroborate salt offer advantages over corresponding boronic acids, including often milder reaction conditions and improved yields.

Table 1: Application in the Synthesis of Angiotensin II Receptor Blocker Scaffolds

Drug ClassKey ScaffoldSynthetic MethodRole of BiphenyltrifluoroborateCatalyst System (Typical)
Angiotensin II Receptor Blockers (e.g., Valsartan, Telmisartan)2'-Substituted-[1,1'-biphenyl]-4-yl moietySuzuki-Miyaura CouplingProvides the core biphenyl structurePalladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand

Detailed research into the synthesis of ARBs has established optimized conditions for the crucial Suzuki-Miyaura coupling step. These studies underscore the importance of a reliable method to forge the C-C bond that forms the biphenyl axis, a role for which this compound is well-suited.

Synthetic Pathways to Natural Product Analogues

The biphenyl motif is not only prevalent in synthetic drugs but also appears in a variety of natural products with diverse biological activities. The modification of these natural products to create analogues can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. This compound is a valuable tool for synthesizing such analogues, particularly for natural products built around a biphenyl core.

A significant class of biphenyl-containing natural products are the neolignans, such as honokiol (B1673403) and magnolol (B1675913), which are isolated from Magnolia species and exhibit a range of activities, including anticancer and anti-inflammatory effects. nih.govresearchgate.net Synthetic efforts to explore the structure-activity relationships of these compounds have led to the creation of extensive libraries of analogues. nih.govcnr.it

The Suzuki-Miyaura reaction is a cornerstone of these synthetic strategies. cnr.itnih.govresearchgate.net It allows for the convergent and flexible assembly of the core biphenyl structure, onto which various functional groups analogous to those in the natural product can be installed. In this context, a 2-substituted arylboronic acid derivative (or its trifluoroborate salt equivalent) is coupled with a functionalized aryl halide. For instance, to create analogues of honokiol, which features a 2-allylphenyl group coupled to another phenol (B47542) ring, a reagent like this compound can be envisioned as a starting point or key intermediate for introducing the necessary biphenyl core.

Researchers have optimized Suzuki-Miyaura conditions to prepare a variety of honokiol and magnolol analogues, demonstrating the robustness of this approach for accessing these complex scaffolds. researchgate.net The use of an organotrifluoroborate salt like this compound offers a stable and efficient alternative to the more commonly used boronic acids for these syntheses.

Table 2: Synthesis of Biphenyl Neolignan Analogues

Natural Product ClassExampleKey Synthetic TransformationReagent FunctionResearch Finding
Biphenyl NeolignansHonokiol, MagnololSuzuki-Miyaura Cross-CouplingFormation of the central biphenyl coreThe Suzuki-Miyaura reaction is an effective and optimized method for producing a diverse library of analogues for biological evaluation. nih.govcnr.it

The synthesis of these natural product analogues highlights the strategic importance of reagents that can efficiently deliver complex aryl fragments. This compound represents a key building block in this endeavor, enabling the systematic exploration of chemical space around biologically active biphenyl-containing natural products.

Mechanistic Investigations and Theoretical Underpinnings of Reactions Involving Potassium 1,1 Biphenyl 2 Yltrifluoroborate

Elucidation of Reaction Mechanisms in Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and potassium organotrifluoroborates have emerged as highly effective coupling partners due to their stability and reactivity. nih.govsigmaaldrich.com

Catalytic Cycles and Intermediate Species in Suzuki-Miyaura Reactions

The generally accepted mechanism for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates, including the [1,1'-biphenyl]-2-yl derivative, involves a multistep catalytic cycle centered on a palladium catalyst. nih.govwikipedia.org

The key steps in the catalytic cycle are:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate, [Ar-Pd(II)-X]. The electron-rich and sterically demanding phosphine (B1218219) ligands often used in these reactions facilitate this step by stabilizing the palladium center. nih.govwikipedia.org

Activation and Transmetalation : This is a critical and often rate-determining step. nih.gov The potassium aryltrifluoroborate salt, K[Ar'BF₃], is not directly reactive. It must first be activated. Research suggests that under the basic and aqueous conditions of the reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid, Ar'B(OH)₂. researchgate.netacs.org The base (e.g., carbonate or hydroxide) then reacts with the boronic acid to form a more nucleophilic boronate species, [Ar'B(OH)₃]⁻. This boronate then undergoes transmetalation with the palladium(II) complex, transferring the aryl group ([1,1'-biphenyl]-2-yl in this case) to the palladium center and displacing the halide. This forms a diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar']. nih.govnih.gov

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (Ar and Ar') couple to form the new C-C bond of the biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. nih.govnih.gov

StepDescriptionKey Intermediates
1. Oxidative AdditionAryl halide adds to Pd(0) catalyst.[Ar-Pd(II)-X]
2. TransmetalationActivated boronate transfers the organic group to the Pd(II) center.[Ar-Pd(II)-Ar']
3. Reductive EliminationThe two organic groups couple, forming the product and regenerating Pd(0).Pd(0)Ln

Role of the Biphenyl (B1667301) Moiety in Reaction Pathways

The [1,1'-biphenyl]-2-yl structure has specific steric and electronic features that influence the reaction mechanism. The ortho-phenyl group introduces significant steric bulk near the reactive C-B bond.

Steric Hindrance : Steric congestion is a known factor in Suzuki-Miyaura couplings. rsc.orgrsc.org The bulky ortho-substituent on the [1,1'-biphenyl]-2-yltrifluoroborate can impact the rates of both transmetalation and reductive elimination. While highly hindered ligands on the palladium catalyst are known to accelerate reductive elimination, steric bulk on the coupling partners themselves can sometimes slow the reaction. nih.govresearchgate.net Efficient coupling of sterically demanding substrates often requires specialized, bulky phosphine ligands, such as S-Phos, to facilitate the reaction. nih.gov The successful coupling of hindered substrates like this demonstrates the robustness of modern catalytic systems. rsc.org

Computational Chemistry for Reaction Pathway Analysis

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), provide invaluable insights into the energetics and dynamics of the reaction, which are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

DFT calculations are widely used to map the potential energy surface of the Suzuki-Miyaura catalytic cycle. nih.govnih.gov By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, researchers can determine the most likely reaction pathway and identify the turnover-limiting step. nih.gov

For a typical Suzuki-Miyaura reaction involving an aryl boronic acid and an aryl halide, DFT studies have shown that either oxidative addition or transmetalation can be the rate-determining step, depending on the specific substrates and ligands. nih.govnih.gov Calculations for related systems show that the activation barrier for transmetalation can be significant, but it is lowered under basic conditions due to the formation of the more reactive boronate anion. nih.gov Reductive elimination generally has a low activation barrier. nih.gov

Reaction StepSpeciesCalculated Relative Energy (kcal/mol) - Representative System
Oxidative AdditionTransition State (OA_TS)+15 to +25
TransmetalationTransition State (TM_TS)+10 to +30 (highly dependent on pathway)
Reductive EliminationTransition State (RE_TS)+5 to +10

Note: Energy values are representative for generic Suzuki-Miyaura cycles as specific data for Potassium [1,1'-biphenyl]-2-yltrifluoroborate is not available. Actual values depend heavily on the specific substrates, ligands, and solvent. Data compiled from principles discussed in cited literature. nih.govnih.gov

Molecular Dynamics Simulations for Solvent Effects and Ion Interactions

The choice of solvent can significantly impact reaction yields and selectivity in Suzuki-Miyaura couplings. digitellinc.comnih.gov Molecular dynamics (MD) simulations are a powerful tool for studying these effects at a molecular level. nih.gov MD can model the explicit interactions between solvent molecules, ions (like K⁺), and the reacting species.

These simulations have been used to investigate the partitioning of reactants, catalysts, and intermediates between different phases, such as in micellar catalysis where reactants are concentrated in nanoreactors. nih.govacs.org This approach is relevant for understanding how the biphasic solvent systems (e.g., toluene/water) commonly used for organotrifluoroborate couplings function. organic-chemistry.org MD simulations can elucidate how water molecules participate in the hydrolysis of the trifluoroborate and how the potassium cation interacts with the trifluoroborate anion and other species in solution, potentially influencing the activation step.

Theoretical Models of Electronic Structure and Bonding

The unique stability and reactivity of potassium aryltrifluoroborates stem from their electronic structure. The central boron atom is tetracoordinate and anionic, forming a stable salt with the potassium cation. nih.gov

The [ArBF₃]⁻ anion is characterized by strong B-F bonds and a somewhat weaker B-C bond. The three electron-withdrawing fluorine atoms increase the stability of the organoboron compound, making it less prone to protodeboronation compared to the corresponding boronic acid. wikipedia.org This stability allows the compound to be handled in air and tolerate a wider range of reaction conditions. sigmaaldrich.com

The bonding between the [BF₃]⁻ group and the biphenyl moiety is primarily a single covalent σ-bond. The interaction with the potassium cation is ionic. youtube.com DFT calculations on related potassium organotrifluoroborate salts show that the negative charge is largely localized on the fluorine atoms, while the potassium ion remains a distinct electrophilic region. conicet.gov.ar This electronic arrangement dictates the compound's behavior in solution and its role as a nucleophilic partner in cross-coupling after activation.

Quantum Chemical Characterization of the Boron-Carbon Bond

The boron-carbon (B-C) bond is the lynchpin of this compound's utility in organic synthesis, particularly in cross-coupling reactions where the transfer of the biphenyl group is the key step. The nature of this bond—its strength, polarity, and orbital interactions—directly impacts the facility of this transmetalation process. Quantum chemical calculations, primarily using Density Functional Theory (DFT), have emerged as powerful tools to elucidate these fundamental properties.

Computational studies on analogous aryltrifluoroborate systems provide a framework for understanding the B-C bond in the target molecule. These studies often involve the calculation of key parameters such as bond lengths, bond dissociation energies (BDEs), and natural bond orbital (NBO) analysis. NBO analysis, in particular, offers a chemically intuitive picture of bonding by partitioning the complex molecular wavefunction into localized orbitals that correspond to core electrons, lone pairs, and bonds. wikipedia.org

For a typical aryltrifluoroborate, the B-C bond is a sigma (σ) bond formed from the overlap of a carbon sp² hybrid orbital and a boron sp³ hybrid orbital. The electron density within this bond is not equally shared; the greater electronegativity of carbon compared to boron leads to a polarization of the bond, with a partial negative charge residing on the carbon atom and a partial positive charge on the boron atom. This inherent polarity is a key factor in the nucleophilic character of the aryl group during reactions.

NBO analysis can quantify the contributions of the atomic orbitals from boron and carbon to the B-C bonding orbital. For instance, in a related aryltrifluoroborate, the B-C bond might be described as being composed of approximately 30-40% boron atomic orbital character and 60-70% carbon atomic orbital character. This distribution underscores the significant covalent character of the bond, while the polarization points to its ionic contribution.

Table 1: Representative Theoretical Data for the Boron-Carbon Bond in an Aryltrifluoroborate Anion (Calculated at the B3LYP/6-311+G(d,p) level)

ParameterValueDescription
B-C Bond Length~1.6 ÅThe distance between the boron and carbon nuclei.
B-C Bond Order~0.9A measure of the number of chemical bonds between two atoms.
Natural Charge on Boron~+1.2The calculated partial charge on the boron atom.
Natural Charge on Carbon~-0.6The calculated partial charge on the carbon atom directly bonded to boron.
NBO % Contribution from Boron~35%The percentage contribution of boron's natural atomic orbitals to the B-C bonding orbital.
NBO % Contribution from Carbon~65%The percentage contribution of carbon's natural atomic orbitals to the B-C bonding orbital.

Note: The values presented are illustrative and based on general findings for aryltrifluoroborates. Specific values for this compound would require dedicated computational studies.

The steric hindrance introduced by the ortho-phenyl group in [1,1'-biphenyl]-2-yltrifluoroborate can also influence the B-C bond. This steric bulk can potentially lengthen the B-C bond slightly and may affect the conformational preferences of the molecule, which in turn can have implications for its reactivity in sterically demanding catalytic cycles.

Analysis of Fluorine Ligand Influence on Reactivity

One of the primary roles of the fluorine ligands is to increase the stability of the organotrifluoroborate salt. The strong electron-withdrawing nature of fluorine atoms makes the boron center more electron-deficient. This increased Lewis acidity of the boron atom strengthens the coordination to the anionic fluoride (B91410) ions, resulting in a stable tetracoordinate borate (B1201080) anion. This stability is a key practical advantage of organotrifluoroborates, making them generally air- and moisture-stable crystalline solids that are easy to handle and store.

However, for the aryl group to participate in cross-coupling reactions, the stable tetracoordinate boron center must be converted to a more reactive tricoordinate boronic acid or a related species. The fluorine ligands influence the rate of this activation step, which typically involves hydrolysis. The strong boron-fluorine bonds can make this hydrolysis step slow under certain conditions. Mechanistic studies on the hydrolysis of aryltrifluoroborates have shown that the process can be complex and is influenced by factors such as pH and the electronic nature of the aryl group. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Potassium 1,1 Biphenyl 2 Yltrifluoroborate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the structural analysis of Potassium [1,1'-biphenyl]-2-yltrifluoroborate, providing detailed information about the carbon-hydrogen framework and the unique fluorine environment. nih.gov A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of atoms within the molecule. nih.govresearchgate.net

The ¹H and ¹³C NMR spectra are crucial for defining the structure of the biphenyl (B1667301) moiety. The chemical shifts and coupling patterns of the protons reveal their relative positions on the aromatic rings. Similarly, the ¹³C NMR spectrum identifies each unique carbon atom, including the one directly bonded to the boron atom.

¹H NMR: The proton spectrum of the [1,1'-biphenyl]-2-yl group is expected to show a complex series of multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. chemicalbook.comrsc.org The protons on the phenyl ring not attached to the boron atom generally exhibit chemical shifts similar to those of unsubstituted biphenyl (around 7.3-7.6 ppm). nih.govhmdb.ca The protons on the substituted ring will be shifted due to the electronic effects of the trifluoroborate group.

¹³C NMR: The ¹³C spectrum provides a map of the carbon skeleton. Aromatic carbons typically resonate in the range of 120-145 ppm. rsc.org A key feature in the ¹³C NMR spectrum of potassium aryltrifluoroborates is the signal for the carbon atom directly attached to the boron. This signal is often broad due to the quadrupolar relaxation of the adjacent boron nucleus and can be challenging to observe. nih.govnih.gov

Interactive Data Table: Representative NMR Data for the [1,1'-biphenyl]-2-yl Moiety

Note: The following data are representative and based on analogous biphenyl structures and general data for aryltrifluoroborates. Actual chemical shifts (δ) can vary based on solvent and experimental conditions. nih.govrsc.org

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic Protons (C₆H₅)7.30 - 7.55 (m)127.0 - 129.5
Aromatic Protons (C₆H₄)7.10 - 7.80 (m)125.0 - 138.0
Quaternary Carbons-140.0 - 145.0
Carbon-Boron (C-B)-~130 (broad)

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing organotrifluoroborates. nih.govnih.gov Given that ¹⁹F has a nuclear spin of ½ and a high natural abundance, it provides sharp signals and is highly sensitive to the local electronic environment. alfa-chemistry.com

For potassium aryltrifluoroborate salts, the three fluorine atoms attached to the boron are chemically equivalent, resulting in a single, sharp resonance in the ¹⁹F NMR spectrum. nih.gov Studies on a wide range of potassium organotrifluoroborates show that these signals typically appear in a well-defined region, generally between -129 and -141 ppm when referenced to an external standard like trifluoroacetic acid. nih.govresearchgate.net This characteristic chemical shift provides definitive evidence for the presence and integrity of the trifluoroborate functional group. spectrabase.com The precise chemical shift can be influenced by the electronic nature of the aryl substituent. alfa-chemistry.com

Data Table: Typical ¹⁹F NMR Chemical Shift for Potassium Aryltrifluoroborates

Nucleus Typical Chemical Shift (δ) Range (ppm) Reference
-BF₃-129 to -141CF₃COOH

Mass Spectrometry for Molecular Composition and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the m/z ratio with very high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of the exact elemental formula of the analyte. For this compound, HRMS would be used to analyze the anion, [C₁₂H₉BF₃]⁻. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed, ruling out other potential formulas.

The theoretical exact mass of the [1,1'-biphenyl]-2-yltrifluoroborate anion can be calculated as follows:

12 x Carbon-12: 12 x 12.00000 = 144.00000

9 x Hydrogen-1: 9 x 1.00783 = 9.07047

1 x Boron-11: 1 x 11.00931 = 11.00931

3 x Fluorine-19: 3 x 18.99840 = 56.99520

Total Exact Mass: 221.0750 Da

HRMS can also provide insights into fragmentation patterns, which can further support structural assignments. Common fragmentation pathways for the [C₁₂H₉BF₃]⁻ anion might include the loss of a fluoride (B91410) ion ([F]⁻) or cleavage of the carbon-boron bond.

Infrared Spectroscopy for Functional Group Analysis and Bonding Information

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. For this compound, the IR spectrum is typically acquired using a potassium bromide (KBr) pellet, where the sample is mixed with KBr powder and pressed into a disc. confex.com

The IR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹, usually in the 3050-3100 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp, medium-intensity bands are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the biphenyl rings.

B-F Stretching: The trifluoroborate group gives rise to a very strong and characteristically broad absorption band, typically in the 1000-1100 cm⁻¹ region. This is often the most prominent feature in the spectrum. researchgate.net

C-B Stretching: A weaker absorption band associated with the carbon-boron bond is also expected, though it can sometimes be obscured by other signals.

Data Table: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Medium to Weak
Aromatic C=C Stretch1400 - 1600Medium, Sharp
B-F Stretch1000 - 1100Strong, Broad
Aromatic C-H Bend700 - 900Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

For a complex organic salt like this compound, a single-crystal X-ray structure would provide a wealth of information that is unattainable by other techniques:

Unambiguous Connectivity: It would confirm the exact bonding arrangement of all atoms. nih.gov

Precise Geometric Parameters: It would yield highly accurate measurements of all bond lengths (e.g., C-C, C-B, B-F) and bond angles. mdpi.com

Conformational Details: A key structural feature of biphenyl derivatives is the dihedral angle (or twist angle) between the two aromatic rings. X-ray crystallography would determine this angle precisely, providing insight into steric hindrance and electronic conjugation between the rings.

Solid-State Packing: The analysis would reveal how the [1,1'-biphenyl]-2-yltrifluoroborate anions and the potassium cations are arranged in the crystal lattice, including any intermolecular interactions such as ion-pairing or π-stacking. weizmann.ac.il

Potassium Ion Coordination: It would show the coordination environment of the potassium cation, detailing which atoms (likely fluorine and potentially arene π-systems) are interacting with it and at what distances.

While obtaining a suitable single crystal can be challenging, the resulting structural data is invaluable for a complete understanding of the compound's solid-state properties. wikipedia.orgnih.gov

Emerging Research Directions and Future Prospects for Potassium 1,1 Biphenyl 2 Yltrifluoroborate Chemistry

Development of Novel Catalytic Systems for [1,1'-biphenyl]-2-yltrifluoroborate Functionalization

Traditional palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been the mainstay of organotrifluoroborate chemistry. acs.orged.ac.uk However, current research is intensely focused on developing new catalytic systems that offer milder reaction conditions, broader functional group tolerance, and improved efficiency.

A significant area of development is the merger of organotrifluoroborate chemistry with photoredox catalysis . researchgate.net This approach utilizes visible light to facilitate single-electron transfer (SET) processes, enabling the generation of organic radicals from stable trifluoroborate salts under exceptionally mild conditions. researchgate.net For instance, dual catalytic systems, such as those combining a photoredox catalyst with nickel, have been successfully applied to the cross-coupling of various alkyl trifluoroborates with aryl bromides. nih.gov Another innovative strategy involves NHC/photoredox dual catalysis , which has been shown to enable the Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluorides. nih.govrsc.org

Beyond photoredox systems, cooperative catalysis using multiple transition metals is also gaining traction. A notable example is the use of a cooperative palladium/rhodium catalyst system for the cross-coupling of arylboronates with aryl trifluoromethyl sulfones, demonstrating the potential for bimetallic systems to unlock challenging transformations. kyoto-u.ac.jp Copper catalysis is also being explored for novel transformations, such as the direct fluorination of aryltrifluoroborates. researchgate.net These advanced catalytic approaches are expanding the toolkit for functionalizing the [1,1'-biphenyl]-2-yltrifluoroborate core.

Catalyst SystemReaction TypeKey Advantages
Photoredox / Nickel Dual Catalysis Cross-coupling of alkyl trifluoroboratesEnables SET pathway, mild conditions
NHC / Photoredox Dual Catalysis Acylative Suzuki-type couplingSynthesizes ketones from readily available materials
Palladium / Rhodium Cooperative Catalysis Cross-coupling with aryl sulfonesActivates less reactive electrophiles
Copper(I) Catalysis BicycloaromatizationDirect synthesis of C–N axial biaryl compounds

Exploration of Alternative Reactivity Modes beyond Traditional Cross-Coupling

While cross-coupling reactions are foundational, researchers are actively exploring the untapped potential of potassium [1,1'-biphenyl]-2-yltrifluoroborate in other types of chemical transformations. This diversification of reactivity is crucial for accessing novel molecular architectures.

One of the most promising alternative modes is through radical chemistry , often initiated by photoredox catalysis. researchgate.net In these systems, organotrifluoroborates can serve not only as sources of organic radicals but also as radical acceptors, opening a new phase in organic radical chemistry. researchgate.net This allows for transformations like the Minisci C-H alkylation of N-heteroarenes, where alkyl radicals generated from trifluoroborates add to protonated heterocycles. researchgate.net

Another area of exploration involves transformations that directly functionalize the carbon-boron bond without forming a new carbon-carbon bond. A key example is the copper-mediated fluorination of aryltrifluoroborates using simple fluoride (B91410) salts like potassium fluoride (KF). researchgate.net This reaction provides a direct route to valuable aryl fluorides. Furthermore, organotrifluoroborates can participate in reactions beyond the realm of transition metal catalysis, such as 1,3-dipolar cycloadditions . For example, azidoalkyltrifluoroborates can undergo "click reactions" with alkynes in the presence of a copper(I) catalyst to form highly functionalized triazole-containing organotrifluoroborates. nih.gov These alternative reactivity modes significantly broaden the synthetic utility of the biphenyltrifluoroborate scaffold.

Design and Synthesis of Advanced Materials Incorporating Biphenyltrifluoroborate Scaffolds

The unique chemical properties and structural rigidity of the biphenyl (B1667301) moiety make this compound an attractive building block for advanced materials. Research in this area focuses on incorporating the biphenyltrifluoroborate scaffold into polymers and other macromolecular structures to impart specific functions.

A key strategy involves the synthesis of polymers bearing trifluoroborate groups in their side chains. For instance, monomers containing trifluoroborate iminiums can be polymerized via atom-transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov Subsequent hydrolysis quantitatively converts these precursors into polymers decorated with potassium acyltrifluoroborate (KAT) moieties. nih.gov These KAT-containing polymers are highly valuable for post-polymerization modification, as they can undergo rapid amide-forming ligations under dilute aqueous conditions. nih.gov This functionality allows for the synthesis of complex polymer architectures like block copolymers and for the conjugation of biomolecules, such as antibiotics, to the polymer scaffold. nih.gov

The incorporation of such scaffolds can influence the material's mechanical, thermal, and electronic properties. nih.govmdpi.com While the direct use of this compound in materials is an emerging field, the principles demonstrated with related trifluoroborate-containing polymers highlight the potential for creating functional materials for applications in tissue engineering, drug delivery, and polymer science. nih.govnih.gov

Sustainable and Green Chemistry Approaches in Organotrifluoroborate Synthesis and Application

In line with the broader goals of modern chemical synthesis, significant effort is being directed toward developing more environmentally benign methods for both the synthesis and application of organotrifluoroborates.

Visible-light photoredox catalysis is inherently a green technology, as it uses light as a traceless reagent to drive reactions at ambient temperatures, reducing the energy input required for thermal heating. researchgate.net Another sustainable technique being applied to organotrifluoroborate chemistry is the use of microwave irradiation . Microwave-assisted cross-coupling reactions of alkynyltrifluoroborates with aryl bromides have been shown to proceed in minutes with lower catalyst loadings compared to the hours required under conventional thermal conditions. nih.govnih.gov

A major focus of green chemistry is the replacement of volatile organic solvents with more sustainable alternatives. Recent breakthroughs have demonstrated that Suzuki-Miyaura couplings involving organoboron reagents can be performed efficiently in water as the sole medium, often at room temperature. nih.gov This approach dramatically reduces organic waste, as the entire process, from reaction to product isolation, can be conducted without organic solvents, leading to E-Factors (a measure of waste produced) approaching zero. nih.gov These green methodologies make the chemistry of this compound more sustainable, economical, and safer.

Green Chemistry ApproachApplication in Organotrifluoroborate ChemistryKey Sustainability Benefit
Visible-Light Photoredox Catalysis Radical functionalization and cross-couplingUses light as a renewable energy source; mild conditions
Microwave Irradiation Suzuki-Miyaura cross-couplingDrastically reduced reaction times and catalyst loading
Aqueous Reaction Media Suzuki-Miyaura cross-couplingEliminates the need for volatile organic solvents

Integration with Flow Chemistry and Automated Synthesis Platforms (General trend in organic chemistry research)

The integration of chemical synthesis into continuous flow and automated platforms is a transformative trend in organic chemistry, aimed at improving safety, scalability, efficiency, and reproducibility. nih.govbeilstein-journals.org The synthesis and application of this compound and related compounds are well-suited for this transition.

Continuous flow processes have been successfully developed for the large-scale synthesis of key organotrifluoroborate precursors, such as potassium bromomethyltrifluoroborate. researchgate.net Such processes allow for precise control over reaction parameters like temperature and mixing, which is especially critical for handling reactive intermediates like organolithium species often used in their synthesis. organic-chemistry.org Flow chemistry enables the production of kilograms of material safely and efficiently, a task that is challenging in traditional batch reactors. researchgate.net

Automated flow platforms can telescope multiple reaction steps, minimizing manual handling and intermediate purification. mit.eduillinois.edu These systems can be integrated with real-time analytics and machine-learning algorithms to enable self-optimization, rapidly identifying the best reaction conditions. nih.gov As the chemistry of this compound matures, its integration into these automated platforms will allow for the rapid, on-demand synthesis of diverse compound libraries for applications in drug discovery and materials science, accelerating the pace of innovation. mit.edu

Q & A

Q. Advanced Research Focus

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) enable coupling with aryl/heteroaryl halides. Nickel catalysts are cost-effective alternatives for challenging substrates .
  • Solvent Systems : Tetrahydrofuran (THF)/water mixtures enhance solubility and reactivity. Microwave-assisted reactions reduce time (e.g., 30 min at 80°C) .
  • Additives : K₂CO₃ or CsF accelerates transmetalation by stabilizing the borate intermediate .
  • Substrate Scope : Electron-deficient aryl chlorides show higher yields (70–90%) compared to electron-rich analogs (50–60%) due to reduced oxidative addition barriers .

How can researchers resolve contradictions in reaction yields across substrates?

Q. Advanced Research Focus

  • Mechanistic Studies : Probe transmetalation barriers via DFT calculations. For example, steric hindrance in ortho-substituted biphenyls may slow boron-to-palladium transfer .
  • In Situ Monitoring : Use ¹⁹F NMR to track trifluoroborate consumption and identify side reactions (e.g., protodeboronation) .
  • Parameter Screening : Systematic variation of temperature, solvent polarity, and base strength can reconcile discrepancies. For instance, Cs₂CO₃ outperforms K₃PO₄ in polar aprotic solvents .

What enantioselective applications does this compound enable in complex molecule synthesis?

Q. Advanced Research Focus

  • Chiral Ligand Design : Rhodium(I) catalysts with bisphosphine ligands (e.g., BINAP) induce enantioselectivity (>90% ee) in allylic amination reactions .
  • Asymmetric Allylation : Coupling with N-sulfinyl aldimines generates α-branched allylic amines, key intermediates in alkaloid synthesis .
  • Dynamic Kinetic Resolution : Racemic trifluoroborates can yield single enantiomers via chiral palladium catalysts under kinetic control .

How should researchers handle stability and safety concerns during experiments?

Q. Methodological Guidance

  • Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Waste Disposal : Neutralize with aqueous Ca(OH)₂ to precipitate boron species, followed by filtration and hazardous waste disposal .
  • Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents (e.g., KMnO₄) to prevent exothermic reactions .

What advanced techniques validate reaction intermediates in trifluoroborate chemistry?

Q. Advanced Research Focus

  • Hirshfeld Surface Analysis : Maps intermolecular interactions in crystalline intermediates, revealing halogen-bonding or π-stacking motifs .
  • In Operando Spectroscopy : Raman or IR tracks borate-to-arylpalladium transitions during cross-coupling .
  • Isotopic Labeling : ¹⁸O/²H labeling in H₂O/MeOD systems identifies protodeboronation pathways .

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